(E)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C21H23N3O3S and its molecular weight is 397.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide, also known as compound 1, is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of compound 1 is C21H23N3O3S, with a molecular weight of 397.49 g/mol. The structure features a pyrazole ring, which is known for its biological relevance, and a sulfonamide moiety that enhances its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C21H23N3O3S |
Molecular Weight | 397.49 g/mol |
Purity | ≥95% |
Research indicates that compound 1 exhibits its biological effects primarily through the inhibition of protein aggregation, particularly targeting α-synuclein aggregation associated with Parkinson's disease. The compound's structure allows it to interact with specific protein conformations, thereby disrupting aggregation pathways.
Inhibition of α-Synuclein Aggregation
A study evaluated the ability of compound 1 to inhibit α-synuclein aggregation in vitro. The results showed that at a concentration of 400 μM, compound 1 significantly reduced the formation of aggregates compared to control samples. This suggests potential therapeutic applications in neurodegenerative diseases.
Study 1: Neuroprotective Effects
In a series of experiments conducted by researchers at Griffith University, the effectiveness of compound 1 was compared with other known inhibitors like anle138b. The study found that compound 1 demonstrated comparable efficacy in inhibiting α-synuclein aggregation, indicating its potential as a lead compound for further development in treating Parkinson's disease.
Key Findings:
- Concentration: 400 μM
- Efficacy: Comparable to anle138b
- Mechanism: Disruption of α-synuclein aggregation pathways
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of compound 1 against various cancer cell lines. The results indicated that compound 1 exhibited cytotoxic effects on A549 lung cancer cells with an IC50 value of approximately 15 μM.
Cell Line | IC50 (μM) |
---|---|
A549 (Lung) | 15 |
HeLa (Cervical) | 20 |
MCF7 (Breast) | 25 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted the importance of both the furan and pyrazole moieties in enhancing biological activity. Modifications to these groups can lead to variations in potency and selectivity against target proteins.
Notable SAR Insights:
- Pyrazole Ring: Essential for binding interactions.
- Furan Moiety: Contributes to overall stability and solubility.
Propiedades
IUPAC Name |
(E)-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-23-21(18-9-10-18)14-19(22-23)15-24(16-20-8-5-12-27-20)28(25,26)13-11-17-6-3-2-4-7-17/h2-8,11-14,18H,9-10,15-16H2,1H3/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RORDOFRCKXTVBT-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN(CC2=CC=CO2)S(=O)(=O)C=CC3=CC=CC=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=N1)CN(CC2=CC=CO2)S(=O)(=O)/C=C/C3=CC=CC=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.